![molecular formula C21H19ClN6 B2621775 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 305337-69-3](/img/structure/B2621775.png)
1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
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Overview
Description
This compound is a complex organic molecule with the molecular formula C21H19ClN6 . It belongs to the class of organic compounds known as phenylpiperidines . The molecule consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . A multistep procedure is then used to incorporate the aminothiazole derivative into the benzoxazinones to furnish the target pyridopyrimidinone .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold linked to a piperazine moiety . The InChIKey, a unique identifier for the compound, is PCBHIUCGXAQKLP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.9 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . The topological polar surface area is 50.1 Ų .Scientific Research Applications
Potential Applications: Pyrido [2,3-d]pyrimidines hold promise as novel anticancer agents. Scientists can use this knowledge to design selective, effective, and safe drugs for cancer treatment .
Other Applications
Beyond the mentioned fields, pyrido [2,3-d]pyrimidines have been investigated for their effects on various biological processes. These include metabolic pathways, enzyme inhibition, and receptor interactions.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been found to inhibit cell cycle progression and induce apoptosis in certain cancer cells .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .
properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c22-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20-17-14-25-28(21(17)24-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBHIUCGXAQKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine |
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